Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine ring.
Introduction of Functional Groups: Various functional groups, such as amino, methyl, and trifluoromethyl, are introduced through substitution reactions.
Coupling Reactions: The final compound is obtained by coupling the thieno[2,3-b]pyridine derivative with ethyl 4,5-dimethyl-3-thiophenecarboxylate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
ETHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: This compound shares a similar core structure but lacks some of the functional groups present in the target compound.
ETHYL 2-AMINO-4,7-DIHYDRO-5H-THIENO[2,3-B]PYRIDINE-3-CARBOXYLATE: Another related compound with a different substitution pattern.
Uniqueness
ETHYL 2-({[3-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18F3N3O3S2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 2-[[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H18F3N3O3S2/c1-5-28-18(27)12-8(3)9(4)29-17(12)25-15(26)14-13(23)11-7(2)6-10(19(20,21)22)24-16(11)30-14/h6H,5,23H2,1-4H3,(H,25,26) |
InChI Key |
FMXVLQLBRWFGKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C(F)(F)F)N |
Origin of Product |
United States |
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